Product packaging for Ethyl 2-diazopropanoate(Cat. No.:CAS No. 6111-99-5)

Ethyl 2-diazopropanoate

Cat. No.: B1505383
CAS No.: 6111-99-5
M. Wt: 128.13 g/mol
InChI Key: YRYGWFQYKCXDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-diazopropanoate (CAS 6111-99-5) is a valuable diazo compound for advanced organic synthesis and method development. Its primary research value lies in its role as a precursor for carbene intermediates, which can be generated under mild conditions using transition-metal catalysis or photochemical activation . This reactivity makes it a key reagent for constructing complex molecular architectures, particularly in the preparation of cyclopropanes via cyclopropanation reactions with alkenes . Furthermore, it participates in X-H insertion reactions (where X = C, O, N) to form new carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and functional molecule design . Recent research has also explored its photochemical behavior, where upon irradiation with blue light, it undergoes a 1,2-hydrogen rearrangement to form a vinyl ester, demonstrating an intramolecular pathway that can compete with intermolecular C-H insertion . In a biocatalytic context, engineered enzymes like cytochrome P411 variants can utilize related α-alkyl diazoesters to create valuable chiral building blocks, highlighting the potential for enantioselective synthesis with this compound class . With a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol, it is offered at a purity of 97% . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is not for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B1505383 Ethyl 2-diazopropanoate CAS No. 6111-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-diazopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYGWFQYKCXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702919
Record name 2-Diazonio-1-ethoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6111-99-5
Record name 2-Diazonio-1-ethoxyprop-1-en-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Carbene and Carbenoid Generation from Ethyl 2 Diazopropanoate

Unimolecular Decomposition Pathways

The unimolecular decomposition of ethyl 2-diazopropanoate involves the direct extrusion of a dinitrogen molecule (N₂) to form a "free" carbene. This process can be initiated either thermally or photochemically. The primary pathway for thermal decomposition is a unimolecular reaction where the rate-determining step is the release of N₂ to generate the corresponding carbene. nih.gov This approach, while simple, often requires high temperatures, which can lead to a lack of selectivity and the occurrence of side reactions.

Photochemical decomposition, or photolysis, offers an alternative route that can be performed at lower temperatures. Irradiation with light of an appropriate wavelength provides the necessary energy to cleave the C-N₂ bond. For related diazocarbonyl compounds like ethyl diazomalonate, photolysis leads to the loss of nitrogen and the formation of a dicarboethoxycarbene. nih.gov The wavelength of irradiation can influence the reaction outcome, with different excited states potentially leading to different products. nih.gov However, similar to thermolysis, the free carbene generated via photolysis is highly reactive and typically exhibits low selectivity. The general acid-catalysed decomposition of ethyl diazopropanoate has also been studied, where the loss of nitrogen can become partially rate-determining at high buffer concentrations. rsc.org

Metal-Catalyzed Decomposition for Carbenoid Formation

To overcome the low selectivity of free carbenes, transition metal catalysts are extensively used to decompose this compound. This process involves the formation of a metal-carbene complex, commonly referred to as a metal carbenoid. These intermediates are generally more stable and exhibit enhanced selectivity in their reactions compared to the free carbene. The choice of metal and its ligand sphere is crucial for controlling the reactivity, diastereoselectivity, and enantioselectivity of subsequent transformations.

Dirhodium(II) Catalysis

Dirhodium(II) complexes, particularly the paddlewheel tetracarboxylates like dirhodium(II) tetraacetate, are exceptionally effective catalysts for carbene transfer reactions. nih.govnih.gov These catalysts react with this compound to form a rhodium-carbenoid intermediate, which then undergoes reactions such as cyclopropanation and C-H insertion. The ligand environment around the dirhodium core significantly influences the catalyst's efficacy and selectivity. Chiral dirhodium(II) catalysts have been developed to achieve high levels of enantioselectivity in these transformations. nih.govnih.gov While many studies focus on aryldiazoacetates, the principles are directly applicable to alkyl-substituted diazoesters like this compound. Efforts have also been made to immobilize these catalysts on polymer supports to facilitate recovery and reuse, a critical factor for the application of expensive noble metal catalysts. researchgate.netchemrxiv.orgfigshare.com

Catalyst FamilyLigand TypeKey Features in Carbene Transfer
Rh₂(OAc)₄Acetate (B1210297)General-purpose, highly active for cyclopropanation and insertion.
Chiral Dirhodium(II) CarboxylatesProlinates, Cyclopropane (B1198618) CarboxylatesEnable highly enantioselective transformations. nih.govnih.gov
Immobilized Dirhodium(II) ComplexesPolymer-supported CarboxylatesOffer catalyst reusability and reduced metal contamination in products. researchgate.netchemrxiv.org

Copper(I) Catalysis

Copper complexes have a long history in catalyzing the reactions of diazo compounds. researchgate.net Both Copper(I) and Copper(II) salts can be effective, often in combination with various ligands. Copper-catalyzed systems are known to promote the cyclopropanation of olefins with ethyl diazoacetate, a close analogue of this compound. researchgate.net In some reactions, such as the coupling of α-diazoesters with terminal alkynes, copper catalysts can be susceptible to side reactions like azine formation, necessitating specific protocols like slow addition of the diazo compound. nih.gov The choice of ligand is crucial in tuning the reactivity and in achieving stereocontrol in asymmetric catalysis.

Catalyst SystemTypical Ligand(s)Application with Diazoesters
Copper(I) salts (e.g., CuI)AcetonitrileCoupling with terminal alkynes. nih.gov
Copper(II) acetylacetonateNoneIsomerization and insertion reactions with allylamines. researchgate.net
Tp(x)CuHomoscorpionate (Tris(pyrazolyl)borate)High-yield cyclopropanation of furans. researchgate.net

Gold(I) Catalysis

Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have emerged as powerful catalysts for carbene transfer reactions. rsc.orgnih.gov These catalysts can activate this compound to generate gold-carbenoid intermediates, which exhibit unique reactivity. researchgate.net For instance, in reactions with naphthalene (B1677914), an IPrAuCl/NaBAr'F₄ system (where IPr is an NHC ligand) catalyzes the transfer of the C(Me)CO₂Et carbene, leading to a mixture of C-H insertion products. researchgate.net This contrasts with copper-based catalysts which may favor other pathways. rsc.orgresearchgate.net Gold catalysts have proven effective in various transformations, including cyclopropanation and the functionalization of C-H bonds in arenes and alkanes. rsc.orgnih.govresearchgate.net

Iron(II) Catalysis

The use of iron, an earth-abundant and low-toxicity metal, is a highly attractive alternative to precious metal catalysts. thieme-connect.comdntb.gov.ua Iron complexes, especially those with porphyrin or other nitrogen-based ligands, are capable of catalyzing a range of carbene transfer reactions. researchgate.netrsc.org Simple iron(II) salts like Fe(OTf)₂ can catalyze Si-H insertion reactions with α-diazo esters under mild conditions. thieme-connect.com Iron-catalyzed reactions of this compound have been explored in the context of biocatalysis, where enzymes have been engineered to facilitate highly enantioselective B-H insertion reactions. thieme-connect.com These systems demonstrate the potential of iron to mediate complex and selective transformations. mdpi.com

Catalyst TypeLigand TypeApplication with Diazoesters
Iron(II) triflateNoneSi-H insertion reactions. thieme-connect.com
Iron PorphyrinsPorphyrinCyclopropanation, C-H insertion. researchgate.net
Mutated Heme ProteinsPorphyrin (in protein scaffold)Enantioselective B-H and Si-H insertion reactions. thieme-connect.com

Other Transition Metal Systems

Beyond the catalysts mentioned above, complexes of other transition metals such as palladium, cobalt, and ruthenium have also been employed for the decomposition of diazo compounds. Each metal offers a distinct reactivity profile. For example, iron porphyrin catalysts have been shown to be effective for the olefination of aldehydes with ethyl diazoacetate, a reaction that can be compared with the performance of ruthenium-based systems. researchgate.net The ongoing development in this area continues to broaden the scope of catalytic systems available for mediating carbene transfer reactions, providing chemists with a diverse toolkit to achieve desired chemical transformations.

Photochemical Generation of Carbene Intermediates

Photochemical methods provide a powerful tool for the generation of carbene intermediates from this compound, avoiding the need for high temperatures or harsh reagents. These techniques rely on the absorption of light to induce the extrusion of nitrogen gas, yielding the desired carbene species.

Direct photolysis involves the direct excitation of the diazo compound by light, leading to the formation of a carbene. This compound, like other alkyl diazoacetates, displays absorption in the violet/blue region of the electromagnetic spectrum, making it amenable to visible-light activation. acs.org The photolysis of this compound can lead to the formation of a singlet carbene, which can then undergo various reactions. nih.gov

One of the key reactions observed upon direct photolysis is the 1,2-hydride shift, which can compete with other desired intermolecular reactions. For instance, the photolysis of this compound has been reported to yield the corresponding unsaturated ester as a result of a 1,2-H shift. acs.org The efficiency and outcome of direct photolysis can be influenced by factors such as the solvent, temperature, and the presence of other reagents that can trap the carbene. rsc.org

The following table summarizes a representative reaction involving the direct photolysis of an alkyl diazoacetate, highlighting the potential for rearrangement.

ReactantConditionMajor ProductYield
This compoundVisible LightUnsaturated ester (from 1,2-H shift)44% acs.org

This table illustrates the outcome of direct photolysis on a similar alkyl diazoacetate, as specific yield data for the direct photolysis of this compound leading to intermolecular reactions was not detailed in the provided search results.

Photoredox catalysis has emerged as a versatile strategy for generating carbene and carbenoid species from diazo compounds under mild conditions. researchgate.netresearchgate.net This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in electron transfer processes with the diazo compound or other species in the reaction mixture. This can lead to the formation of radical intermediates that ultimately generate the desired carbene equivalent. rsc.org

While specific examples detailing the photoredox-catalyzed generation of a carbene directly from this compound are not as prevalent as for aryldiazoacetates, the general principles can be applied. For instance, photoredox catalysis can be used in C-H functionalization reactions where an arene is activated by the photocatalyst to form a cation radical. This radical can then react with ethyl diazoacetate in a polar nucleophilic addition. nih.gov This pathway is distinct from the direct formation of a free carbene.

In some photoredox-catalyzed cyclopropanation reactions, the mechanism may involve the formation of a radical carbenoid intermediate rather than a free carbene. nih.gov These approaches expand the scope of reactions possible with diazo compounds, offering alternative reaction pathways and selectivities compared to direct photolysis or traditional metal-catalyzed methods.

Catalysis TypeReactantsKey IntermediateApplication
Organic Photoredox CatalysisArene, Ethyl DiazoacetateArene cation radical, Distonic cation radicalC-H Alkylation nih.gov
General Photoredox CatalysisAlkene, Diazo CompoundRadical carbenoidCyclopropanation nih.gov

Spectroscopic and Computational Characterization of Carbene and Carbenoid Species

The direct observation and characterization of transient carbene and carbenoid species are challenging due to their high reactivity and short lifetimes. However, a combination of spectroscopic techniques and computational methods provides valuable insights into their structure, electronic state, and reactivity.

Spectroscopic methods such as flash photolysis can be used to generate and detect carbenes on very short timescales. The electronic spectra of carbenes can provide information about their electronic states (singlet or triplet). For example, the photolysis of diazo compounds in matrices at low temperatures allows for the trapping and spectroscopic study of the resulting carbenes using techniques like ESR spectroscopy for triplet species. While specific spectroscopic data for the carbene derived from this compound was not found, the principles from related systems are applicable.

Computational chemistry has become an indispensable tool for understanding the mechanisms of carbene reactions. nih.govrsc.org Density Functional Theory (DFT) and other computational methods can be used to calculate the geometries, energies, and electronic structures of carbene intermediates and transition states. researchgate.netnih.gov These studies can help to elucidate the factors that control the reactivity and selectivity of carbene reactions. For example, computational studies have been used to investigate the singlet-triplet energy gap in carbenes, which is crucial for predicting their reaction pathways. rwth-aachen.de

Computational models can also provide insight into the mechanisms of both photochemical and metal-catalyzed reactions involving diazo compounds, helping to distinguish between pathways involving free carbenes, metal carbenoids, or other reactive intermediates. nih.gov

MethodInformation ObtainedRelevance to this compound Derived Species
Spectroscopic
Flash PhotolysisDetection of transient species, electronic spectra. Enables the study of the short-lived carbene generated from this compound.
ESR SpectroscopyCharacterization of triplet carbene species. Can determine if a triplet state of the carbene is formed under specific conditions.
Computational
Density Functional Theory (DFT)Geometries, energies, electronic structures, reaction pathways. researchgate.netnih.govPredicts the reactivity, selectivity, and mechanism of reactions involving the carbene from this compound.
ONIOM ModelMechanistic insights into complex systems. nih.govCan be applied to study the interaction of the derived carbene with catalysts and substrates.

Transition Metal Catalyzed Transformations

Cyclopropanation Reactions

Cyclopropanation, the formation of a three-membered cyclopropane (B1198618) ring, is a powerful tool in organic synthesis for creating strained ring systems that are valuable intermediates and motifs in bioactive molecules. wikipedia.orgnih.gov The reaction of an alkene with a carbene or carbenoid, generated from a diazo compound like ethyl 2-diazopropanoate, is a common and effective method for cyclopropane synthesis. wikipedia.orgmasterorganicchemistry.com Transition metal catalysts, such as those based on rhodium, copper, and palladium, are frequently employed to mediate these reactions, influencing their efficiency and stereochemical outcome. researchgate.netrsc.orgnih.gov

Intermolecular cyclopropanation involves the reaction of this compound with a separate alkene or alkyne molecule. This process is a direct method for constructing cyclopropane and cyclopropene (B1174273) rings, respectively. researchgate.net The reaction is typically catalyzed by transition metal complexes, which facilitate the decomposition of the diazo compound and the subsequent transfer of the resulting carbene to the unsaturated substrate. researchgate.net A variety of alkenes, including electron-rich, electron-neutral, and electron-deficient ones, can undergo cyclopropanation with this compound in the presence of suitable catalysts. rsc.orgnih.gov

For instance, palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with ethyl diazoacetate demonstrates high regioselectivity for the terminal double bond. nih.gov Similarly, gold-catalyzed reactions of ethylene (B1197577) with ethyl diazoacetate have been shown to produce ethyl cyclopropanecarboxylate. nih.gov While less common, the cyclopropanation of alkynes can also be achieved, leading to the formation of highly strained and reactive cyclopropenes.

Diastereoselectivity in cyclopropanation refers to the preferential formation of one diastereomer over another. This is a critical aspect of stereochemical control, particularly when the reaction creates new stereocenters. unl.pt The diastereoselectivity of cyclopropanation reactions involving this compound is heavily influenced by the nature of the catalyst, the substrate, and the reaction conditions. researchgate.net For example, catalyst-free reactions of ethyl diazoacetate with doubly activated electron-deficient alkenes can proceed with high diastereoselectivity through a Michael Initiated Ring Closure (MIRC) mechanism. rsc.orgresearchgate.net

In transition metal-catalyzed systems, the ligands coordinated to the metal center play a crucial role in dictating the diastereomeric outcome. unl.pt For example, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates have been shown to be highly stereoselective. nih.gov The reaction's stereospecificity is also a key feature, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Table 1: Examples of Diastereoselective Cyclopropanation
AlkeneDiazo CompoundCatalyst/ConditionsMajor DiastereomerDiastereomeric Ratio (d.r.)Reference
Electron-deficient alkenesEthyl diazoacetateCatalyst-free (MIRC)transHigh rsc.orgresearchgate.net
Electron-deficient alkenesAryldiazoacetatesRh2(S-TCPTAD)4Not specifiedUp to >97:3 nih.gov
(Z)-5-hydroxy-2-alkenylsilanesNot specifiedNot specifiedNot specifiedHigh unl.pt

Enantioselective cyclopropanation aims to produce a cyclopropane with a preference for one enantiomer over the other. This is typically achieved by using a chiral catalyst, which is often a transition metal complex bearing a chiral ligand. nih.gov The development of such catalysts has been a major focus in asymmetric synthesis. thieme-connect.de

Chiral ruthenium complexes, such as Ru(II)-Pheox, have been successfully employed in the catalytic asymmetric cyclopropanation of 2-substituted allylic derivatives with ethyl diazoacetate, affording high enantiomeric excess (ee). researchgate.net Similarly, engineered myoglobin-based catalysts have been shown to catalyze the cyclopropanation of styrene (B11656) with this compound, although with varying degrees of enantioselectivity depending on the specific enzyme variant. rochester.edu Chiral dirhodium catalysts are also highly effective for the enantioselective cyclopropanation of electron-deficient alkenes. nih.gov The choice of the chiral ligand is critical, as it creates a chiral environment around the metal center, which in turn influences the approach of the reactants and the stereochemical outcome of the reaction.

Table 2: Enantioselective Cyclopropanation of Styrene with this compound
CatalystDiastereomeric Excess (% de)Enantiomeric Excess (% ee)Reference
Engineered Myoglobin (B1173299) (Mb(H64V,V68A))741 rochester.edu
Ru(II)-Pheox (with 2-substituted allylic derivatives)Not specified for styreneExcellent researchgate.net
Rh2(S-TCPTAD)4 (with electron-deficient alkenes)>97:3 drUp to 98 nih.gov

Intramolecular cyclopropanation occurs when the alkene and the diazo group are present in the same molecule. wikipedia.org This reaction is a powerful method for the synthesis of bicyclic and polycyclic systems containing a cyclopropane ring. nih.gov The proximity of the reacting groups often facilitates the reaction, leading to high efficiency and stereoselectivity. Transition metal catalysts are typically required to promote the decomposition of the diazo group and the subsequent intramolecular carbene addition. researchgate.net

Iridium(I) complexes, for example, have been used to catalyze the enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides, which are precursors to the reactive carbene intermediate. nih.gov This method provides access to enantioenriched bicyclic lactones, lactams, and ketones. nih.gov The stereochemical outcome of these reactions can be controlled by the use of chiral ligands on the metal catalyst.

Achieving a high level of stereochemical control is a central challenge in cyclopropanation reactions. unl.pt This involves controlling both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity). The stereochemistry of the alkene is generally preserved in the cyclopropane product, a phenomenon known as stereospecificity. masterorganicchemistry.com For example, a cis-alkene will typically yield a cis-cyclopropane. masterorganicchemistry.com

The choice of catalyst and ligands is the most critical factor in controlling the stereochemical outcome. researchgate.netunl.pt Chiral catalysts create a three-dimensional environment that favors the formation of one stereoisomer over others. nih.gov Additionally, substrate-directing groups, such as hydroxyl groups in allylic alcohols, can influence the stereochemistry of the cyclopropanation by coordinating to the metal catalyst and directing the carbene addition to one face of the double bond. unl.pt

Intermolecular Cyclopropanation of Alkenes and Alkynes

C-H Insertion Reactions

C-H insertion reactions are a class of transformations where a carbene intermediate inserts into a carbon-hydrogen bond. snnu.edu.cn This reaction is a highly attractive method for C-C bond formation as it allows for the direct functionalization of otherwise unreactive C-H bonds. acs.org Transition metal catalysts are essential for mediating these reactions, with rhodium and copper complexes being particularly effective. nih.gov

This compound can serve as a precursor to the carbene that undergoes C-H insertion. acs.org The reaction can occur intramolecularly, leading to the formation of cyclic compounds, or intermolecularly, although the latter is often more challenging to control. researchgate.netacs.org The regioselectivity of C-H insertion (i.e., which C-H bond reacts) is a key challenge and is influenced by electronic and steric factors, as well as the nature of the catalyst. nih.gov For example, intramolecular C-H insertion reactions of diazo compounds are powerful for synthesizing various nitrogen-containing heterocycles. researchgate.net

Regioselective C-H Functionalization of Aliphatic Substrates

The direct functionalization of otherwise inert aliphatic C-H bonds is a significant challenge in organic synthesis. Transition metal-catalyzed reactions of this compound offer a powerful strategy to address this challenge, enabling the formation of C-C bonds with notable regioselectivity. Dirhodium tetracarboxylates, in particular, have proven to be highly effective catalysts for these transformations. nih.gov

The regioselectivity of these insertion reactions is influenced by a combination of steric and electronic factors. Generally, insertion is favored at C-H bonds that are more electron-rich (tertiary > secondary > primary) and sterically accessible. For instance, the reaction of this compound with substrates containing various types of C-H bonds can be directed by the choice of catalyst. While traditional copper catalysts were first used for such reactions, dirhodium tetracarboxylates have demonstrated superior efficacy. nih.gov

Iridium catalysts have also emerged as effective promoters of enantioselective C-H functionalization. For example, the functionalization of tetrahydrofuran (B95107) with this compound using a chiral iridium catalyst can proceed with high enantiomeric excess. nih.gov This highlights the potential for catalyst control to achieve high levels of stereoselectivity in addition to regioselectivity.

Furthermore, these C-H insertion reactions provide a synthetic equivalent to other fundamental organic transformations. The reaction with siloxy derivatives can be viewed as an equivalent to an aldol (B89426) reaction, while the insertion into the C-H bond of an N-Boc protected amine resembles a Mannich reaction. nih.gov

SubstrateCatalystProductKey FindingsReference
CyclohexaneCopper oxideEthyl 2-cyclohexylpropanoateEarly example of metal carbene-induced intermolecular C-H functionalization. nih.gov
AlkanesDirhodium tetracarboxylatesFunctionalized alkanesDirhodium catalysts are superior to copper for intermolecular C-H functionalization of alkanes. nih.gov
TetrahydrofuranChiral Iridium catalystEthyl 2-(tetrahydrofuran-2-yl)propanoateAchieved 90% enantiomeric excess, demonstrating catalyst-controlled enantioselectivity. nih.gov
N-Boc-pyrrolidineDirhodium catalystβ-amino esterDemonstrates a C-H functionalization equivalent to a Mannich reaction. nih.gov

Aromatic and Heteroaromatic C-H Insertion

The C-H bonds of aromatic and heteroaromatic systems are also susceptible to insertion reactions with carbenes generated from this compound. These reactions provide a direct method for the alkylation of these important structural motifs.

Indoles and pyrroles are privileged N-heterocycles found in numerous biologically active compounds and pharmaceuticals. The direct C-H functionalization of these systems is of significant interest. Transition metal-catalyzed reactions of this compound offer a means to achieve this, with the regioselectivity being a key consideration.

Rhodium(II) catalysts, such as Rh₂(S-NTTL)₄, have been successfully employed for the enantioselective C-H functionalization of indoles at the C3 position. nih.gov These reactions proceed in high yields and with excellent enantioselectivities across a range of substituted indoles and α-alkyl-α-diazoesters. nih.gov Iron-based catalysts have also been explored for the C-H functionalization of pyrroles. While reactions with indole (B1671886) itself were unsuccessful, N-methylpyrrole underwent C-H functionalization without competing N-H insertion. nih.gov More recently, engineered cytochrome P411 enzymes have been shown to catalyze the regioselective C-H functionalization of both indoles and pyrroles. nih.govmdpi.com

HeterocycleCatalystPosition of FunctionalizationProductKey FindingsReference
IndoleRh₂(S-NTTL)₄C3α-Alkyl-α-indolylacetateHigh yields (82-96%) and enantioselectivities (79-99% ee) were achieved. nih.gov
N-MethylpyrroleIron porphyrin complex-Functionalized N-methylpyrroleC-H functionalization occurred without concomitant N-H functionalization. nih.gov
IndoleEngineered P411-HF enzymesC3C3-alkylated indoleEnantioselective C-H functionalization was achieved. nih.gov
N-MethylpyrroleEngineered P411 variantsC2 or C3Regioselectively alkylated N-methylpyrroleDifferent enzyme variants allowed for regioselective functionalization at either the C2 or C3 position. nih.gov

The C-H bonds of dihydroaromatic and naphthalene (B1677914) systems can also be targeted for functionalization using this compound. The regioselectivity in these systems is often governed by the electronic and steric properties of the substrate. For naphthalene derivatives, direct C-H activation strategies can lead to regioselective functionalization. nih.gov

While specific examples detailing the reaction of this compound with these systems are less prevalent in the provided context, the general principles of transition metal-catalyzed C-H insertion are applicable. The choice of catalyst and reaction conditions can be tuned to favor insertion at specific positions on the aromatic ring. nih.govnih.gov

Chemo- and Regioselectivity Considerations

In reactions involving substrates with multiple potential reaction sites, chemo- and regioselectivity become critical issues. The outcome of the reaction of this compound can be influenced by several factors, including the nature of the catalyst, the electronic properties of the substrate, and the steric environment around the target C-H bond.

Dirhodium catalysts have been instrumental in achieving high levels of selectivity. nih.gov The ligands on the dirhodium center can be modified to tune the steric and electronic properties of the catalyst, thereby influencing the regioselectivity of the C-H insertion. For instance, the use of chiral dirhodium catalysts can lead to high enantioselectivity in addition to regioselectivity. nih.govnih.gov

In the functionalization of heteroaromatics like indoles and pyrroles, a key chemoselectivity challenge is the competition between C-H and N-H insertion. For unprotected indoles, N-H insertion can be a competing pathway. However, by carefully selecting the catalyst and reaction conditions, C-H functionalization can be favored. nih.gov For example, certain copper catalysts have been shown to selectively catalyze the C3-H functionalization of unprotected indoles, leaving the N-H bond intact. researchgate.net

The inherent reactivity of the substrate also plays a crucial role. In aliphatic systems, tertiary C-H bonds are generally more reactive towards insertion than secondary or primary C-H bonds. nih.gov In aromatic systems, the electronic nature of the substituents can direct the insertion to specific positions. nih.gov

Selectivity TypeSubstrate/ReactionControlling FactorOutcomeReference
RegioselectivityAliphatic C-H FunctionalizationElectronic properties of C-H bondTertiary > Secondary > Primary nih.gov
EnantioselectivityC-H Functionalization of TetrahydrofuranChiral Iridium CatalystHigh enantiomeric excess (90% ee) nih.gov
ChemoselectivityFunctionalization of Unprotected IndolesCatalyst Choice (e.g., specific Copper catalysts)Selective C3-H functionalization over N-H insertion researchgate.net
RegioselectivityFunctionalization of N-MethylpyrroleEngineered P411 Enzyme VariantsSelective functionalization at either C2 or C3 position nih.gov

Heteroatom-Hydrogen (X-H) Insertion Reactions

Beyond C-H bonds, the carbene derived from this compound can also insert into heteroatom-hydrogen bonds, such as N-H, O-H, and S-H bonds. These reactions provide a direct route for the formation of carbon-heteroatom bonds.

N-H Insertion for Amine Synthesis

The insertion of carbenes into the N-H bond of amines is a powerful method for the synthesis of α-amino acid derivatives. nih.gov This transformation is of significant interest due to the prevalence of the α-amino acid motif in biologically active molecules and pharmaceuticals. A variety of transition metal catalysts, including those based on rhodium, copper, and iridium, have been shown to effectively catalyze this reaction. nih.gov

Iridium catalysts, such as [Ir(cod)Cl]₂, have demonstrated broad applicability for the N-H insertion of diazomalonates into a wide range of primary and secondary, aliphatic and aromatic amines. organic-chemistry.org These reactions often proceed under mild conditions with good functional group compatibility. organic-chemistry.org Copper complexes have also been utilized as catalysts for the insertion of diazo compounds into the N-H bonds of amines and amides, providing quantitative yields under very mild conditions. rsc.orgnih.gov

In addition to traditional transition metal catalysts, biocatalysts have emerged as a valuable tool for enantioselective N-H insertion reactions. Engineered variants of myoglobin have been shown to catalyze the insertion of this compound into the N-H bond of anilines, affording chiral amines with high activity and stereoselectivity. nih.gov This biocatalytic approach offers a green and efficient alternative for the synthesis of enantiomerically enriched α-amino acid derivatives. nih.gov

Amine SubstrateCatalystProductKey FindingsReference
AnilineEngineered Myoglobin VariantChiral α-amino acid derivativeDemonstrated the first example of a biocatalytic strategy for asymmetric N-H insertion, with up to 82% ee. nih.gov
Primary and Secondary Aliphatic/Aromatic Amines[Ir(cod)Cl]₂N-H insertion productsBroad substrate scope, mild reaction conditions, and good functional group compatibility. organic-chemistry.org
Amines and AmidesTpˣCu (Homoscorpionate copper complexes)N-H insertion productsQuantitative yields under very mild conditions. rsc.orgnih.gov
ArylaminesEngineered Myoglobin VariantsN-H insertion productsExcellent chemoselectivity, high turnover numbers, and broad substrate scope. nih.gov

O-H Insertion into Alcohols and Phenols

The transition metal-catalyzed insertion of the carbene derived from this compound into the O-H bonds of alcohols and phenols is a powerful method for forming new carbon-oxygen bonds, leading to the synthesis of α-alkoxy and α-aryloxy propanoates. This transformation is typically facilitated by catalysts based on rhodium(II) and copper(I) or copper(II).

The generally accepted mechanism commences with the reaction of this compound with the metal catalyst, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive metal-carbene intermediate. This electrophilic species is then intercepted by an alcohol or phenol. The nucleophilic oxygen atom of the hydroxyl group attacks the carbene carbon, forming an oxonium ylide intermediate. This ylide can then undergo a proton transfer, either directly or mediated by a base, to yield the final ether product and regenerate the catalyst, allowing the catalytic cycle to continue.

While rhodium(II) complexes, particularly rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are classic catalysts for this transformation, copper-based systems have also emerged as effective alternatives. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the insertion. For instance, enantioselective O-H insertion reactions have been developed using chiral copper or rhodium catalysts, enabling the synthesis of optically active α-alkoxy and α-aryloxy esters, although specific examples detailing the use of this compound in such asymmetric reactions are not extensively documented in comparison to α-aryl diazoacetates.

The general transformation can be summarized as follows:

Diazo Compound + Alcohol/Phenol --(Metal Catalyst)--> α-Alkoxy/Aryloxy Ester + N₂

This reaction provides a direct and efficient route to valuable ester products from readily available starting materials.

Si-H Insertion for Organosilicon Compound Synthesis

The insertion of a carbene into a silicon-hydrogen (Si-H) bond is a highly efficient method for the formation of carbon-silicon bonds, providing a direct route to valuable organosilicon compounds. This compound serves as a precursor to the corresponding carbene, which readily participates in this transformation in the presence of transition metal catalysts.

The reaction is most commonly catalyzed by rhodium(II) and copper complexes. The catalytic cycle begins with the decomposition of this compound by the metal catalyst to form a metal-carbene intermediate. This intermediate then reacts with a silane (B1218182) (R₃SiH). The reaction is believed to proceed via a concerted mechanism where the carbene is inserted directly into the Si-H bond through a three-centered transition state. This process is typically very fast and highly efficient.

Copper catalysts, such as copper(I) triflate (CuOTf) or [Cu(MeCN)₄]PF₆, have been shown to be effective and offer a more economical alternative to rhodium-based systems for Si-H insertion reactions of α-diazoesters. The reaction generally proceeds with high chemoselectivity, favoring Si-H insertion over other potential side reactions like cyclopropanation if an olefin is present.

The scope of the reaction is broad, accommodating a variety of silanes, including trialkylsilanes, aryldimethylsilanes, and diphenylmethylsilane. The resulting α-silyl esters are versatile synthetic intermediates that can be further transformed into other functional groups.

A summary of representative catalyst systems for this transformation is presented below.

Catalyst TypeCommon ExamplesTypical Conditions
Rhodium(II)Rh₂(OAc)₄, Rh₂(esp)₂Dichloromethane, Room Temp.
Copper(I)[Cu(MeCN)₄]PF₆, CuOTfDichloromethane, Room Temp.

B-H Insertion for Organoboron Compound Synthesis

Transition metal-catalyzed B-H insertion reactions represent a direct and atom-economical method for the synthesis of organoboron compounds, which are highly valuable reagents in organic synthesis. The carbene generated from this compound can be effectively inserted into the B-H bond of various borane (B79455) adducts.

This transformation is catalyzed by a range of transition metals, with rhodium(I), rhodium(II), and copper(I) complexes being particularly effective. The reaction mechanism involves the initial formation of a metal-carbene species from this compound. This electrophilic carbene then reacts with a borane adduct, such as an amine-borane or a pinacolborane. The insertion is generally considered to be a concerted process, proceeding through a three-membered transition state, which leads to the formation of a new C-B bond and a C-H bond simultaneously.

An example of this reaction involves the use of an N-heterocyclic carbene (NHC)-borane adduct. In a reaction catalyzed by an engineered cytochrome c, the NHC-borane reacts with this compound to yield the corresponding α-boryl ester with excellent enantioselectivity (97:3 er). acs.org This highlights the potential for biocatalytic approaches to achieve high stereocontrol in these transformations.

Rhodium(I) complexes, when paired with chiral ligands, have also been successfully employed in asymmetric B-H insertion reactions, affording highly enantioenriched α-boryl esters with enantioselectivities up to 99% ee for related diazo esters. acs.orgnih.gov

Catalyst SystemBorane SubstrateKey Features
Engineered Cytochrome cNHC-boraneBiocatalytic, High enantioselectivity acs.org
Rhodium(I)/Chiral DieneAmine-borane adductsHigh enantioselectivity for α-diazo esters acs.orgnih.gov
Copper(I)/Chiral Ligand2-Arylpyridine-boranesCatalytic enantioselective synthesis of boron-stereogenic compounds

Rearrangement Reactions

1,2-Migration Processes (e.g., 1,2-H Shift, 1,2-C Rearrangement)

Upon thermal, photochemical, or metal-catalyzed decomposition, this compound loses dinitrogen to form a highly reactive carbene intermediate (ethyl-1-carboethoxy-ethylidene). This carbene can undergo rapid intramolecular rearrangement processes, most notably 1,2-migrations, to achieve a more stable electronic configuration. wikipedia.orgbyjus.com

The most common of these rearrangements is the 1,2-hydride shift. In this process, a hydrogen atom from the methyl group adjacent to the carbene center migrates to the electron-deficient carbene carbon. This concerted rearrangement results in the formation of ethyl acrylate, an α,β-unsaturated ester. The driving force for this reaction is the formation of a stable π-bond, satisfying the valency of the carbon atom. byjus.com

Under photochemical conditions, the 1,2-hydride shift is a significant reaction pathway. The photolysis of an N-hydroxyphthalimide (NHPI) ester derivative of 2-diazopropanoic acid, a close analogue, results in the corresponding unsaturated ester in 44% yield via a 1,2-H shift. acs.org It has been noted that for alkyl-substituted diazoacetates, the 1,2-H rearrangement is generally favored over 1,2-C rearrangement. acs.org

While less common for this specific substrate, a 1,2-carbon (or 1,2-alkyl) shift is also a possible rearrangement pathway for carbenes. This would involve the migration of the entire methyl group to the carbene carbon. However, the 1,2-hydride shift is kinetically more favorable due to the lower migratory aptitude of a methyl group compared to a hydrogen atom.

Rearrangement TypeMigrating GroupProduct from this compoundDocumented Yield (Analogue)
1,2-Hydride ShiftHydrogen AtomEthyl acrylate44% acs.org
1,2-Carbon ShiftMethyl GroupEthyl methacrylateLess favored

Ylide Formation and Sigmatropic Rearrangements (e.g.,organic-chemistry.orgulaval.ca-Sigmatropic)

The carbene generated from this compound can react with Lewis bases, such as sulfides or ethers, to form ylide intermediates. These ylides are versatile species that can undergo subsequent sigmatropic rearrangements to form new carbon-carbon and carbon-heteroatom bonds. A particularly important pathway is the organic-chemistry.orgulaval.ca-sigmatropic rearrangement.

When the carbene reacts with an allylic sulfide (B99878), for example, it forms a sulfur ylide. This intermediate can then undergo a concerted, thermally allowed organic-chemistry.orgulaval.ca-sigmatropic rearrangement. This process involves a five-membered cyclic transition state, leading to the formation of a homoallylic sulfide with concomitant allylic inversion. This reaction, often referred to as the Doyle-Kirmse reaction, is a powerful tool for carbon-carbon bond formation.

The general sequence is as follows:

Ylide Formation: The electrophilic carbene derived from this compound is attacked by the non-bonding electrons of the sulfur atom in an allyl sulfide.

organic-chemistry.orgulaval.ca-Sigmatropic Rearrangement: The resulting sulfonium (B1226848) ylide undergoes a rapid rearrangement, where a new C-C bond is formed between the carbene carbon and the γ-carbon of the allyl group, while the C-S bond is cleaved.

This transformation is stereospecific and allows for the transfer of chirality. While extensively studied for ethyl diazoacetate, the principle applies directly to the carbene from this compound, which would yield an α-methyl substituted homoallylic sulfide. Rhodium(II) and copper(I) complexes are common catalysts used to generate the carbene under mild conditions suitable for ylide formation and subsequent rearrangement.

Photochemical Rearrangements

The photochemical decomposition of this compound provides an alternative to metal-catalyzed methods for generating the corresponding carbene. Upon irradiation with ultraviolet light, the diazo compound absorbs energy, leading to the extrusion of molecular nitrogen and the formation of a singlet carbene intermediate. This highly reactive species can then undergo several transformations, with intramolecular rearrangements being particularly prominent.

For this compound, a primary photochemical pathway is the 1,2-hydride shift. As discussed in section 3.4.1, this involves the migration of a hydrogen atom from the adjacent methyl group to the carbene center, yielding ethyl acrylate. Studies on related alkyl-substituted diazoacetates have shown that this 1,2-H shift can be a dominant process under photolytic conditions. acs.org

Another potential photochemical rearrangement for α-diazocarbonyl compounds is the Wolff rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the 1,2-migration of the alkyl group (in this case, the methyl group) to the carbene carbon, concertedly with the loss of dinitrogen, to form a ketene (B1206846) intermediate. This ketene can then be trapped by nucleophiles present in the reaction medium. For example, if the photolysis is carried out in methanol, the ketene would be trapped to form a methyl ester derivative. However, for simple alkyl-substituted diazo esters like this compound, the 1,2-hydride shift often competes with or dominates over the Wolff rearrangement. acs.org

Photochemical ProcessKey IntermediateFinal Product(s)
1,2-Hydride ShiftSinglet CarbeneEthyl acrylate
Wolff RearrangementSinglet Carbene, KeteneProduct of nucleophilic trapping (e.g., methyl 2-methylpropanoate (B1197409) if in methanol)

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. This compound serves as a key building block in these transformations, particularly in the formation of heterocyclic systems.

The [3+2] cycloaddition reaction is a prominent method for synthesizing five-membered rings. This compound can function as a three-atom component in these reactions to produce important heterocyclic scaffolds like pyrazoles. bohrium.com Pyrazoles are a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. bohrium.com

A notable example involves the reaction of this compound with ynones, catalyzed by a Lewis acid such as aluminum triflate (Al(OTf)₃). ccspublishing.org.cn While aluminum is a post-transition metal, its catalytic activity in this context provides a clear illustration of the reaction pathway. The process is initiated by the reaction between the ynone and this compound. ccspublishing.org.cn The proposed mechanism involves a cascade of events: a [3+2] cycloaddition, followed by a 1,5-ester shift, a 1,3-H shift, and finally an N-H insertion process to yield highly substituted pyrazole (B372694) derivatives. ccspublishing.org.cn

The reaction conditions can be optimized to improve the yield of the desired pyrazole product. For instance, the reaction between an alkynone and this compound in the presence of Al(OTf)₃ showed a significant increase in yield when the temperature was raised from 35 °C to 80 °C. ccspublishing.org.cn Further enhancement was achieved by increasing the molar ratio of the diazoester relative to the alkynone. ccspublishing.org.cn

Table 1: Effect of Reaction Conditions on the Al(OTf)₃-Catalyzed Synthesis of Pyrazole 3a from Alkynone 1a and this compound 2a. ccspublishing.org.cn
Catalyst (10 mol%)SolventTemperature (°C)Ratio (1a:2a)Yield of 3a (%)
Al(OTf)₃DCE351:231
Sc(OTf)₃DCE351:220
In(OTf)₃DCE351:215
Al(OTf)₃DCE801:261
Al(OTf)₃DCE801:475

This strategy demonstrates the utility of this compound in complex cascade reactions for the efficient, one-pot synthesis of multisubstituted pyrazoles. ccspublishing.org.cn

Other Metal-Catalyzed Transformations

Beyond cycloadditions, this compound engages in other significant metal-catalyzed reactions, including cross-coupling and multicomponent reactions, which further highlight its synthetic versatility.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While these reactions are well-established for various substrates, the direct cross-coupling of this compound with aryl chlorides is less commonly documented in the literature. More frequently, palladium-catalyzed couplings involving diazoesters are reported with more reactive aryl halides, such as aryl iodides. organic-chemistry.org

For example, Pd-catalyzed reactions of aryl iodides with organoindium reagents, generated from ethyl 4-bromo-2-alkynoates, have been shown to produce ethyl 2-aryl-2,3-alkadienoates in good yields. organic-chemistry.org This indicates the feasibility of forming C(sp²)-C(sp²) bonds using related starting materials under palladium catalysis. The higher reactivity of aryl iodides compared to aryl chlorides makes the oxidative addition step in the catalytic cycle more favorable. The successful cross-coupling with aryl chlorides typically requires more specialized catalytic systems, such as those with highly active electron-rich phosphine (B1218219) ligands, to facilitate the challenging oxidative addition of the C-Cl bond. While the principle is established for other nucleophiles, specific applications utilizing this compound as the coupling partner with aryl chlorides remain a specialized area of research.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient approach to molecular complexity. This compound can be a key participant in such reactions, often proceeding through a metal-carbene intermediate.

In the context of Mannich-type condensations, a rhodium catalyst can be used to generate a carbene from this compound. This carbene can then react with an alcohol to form a reactive oxonium ylide intermediate. mdpi.com This ylide is a key species that can be trapped by an electrophile, such as an imine. The subsequent nucleophilic attack of the ylide on the imine constitutes a Mannich-type addition. mdpi.com This sequence allows for the rapid assembly of complex molecules, such as α-hydroxy-β-amino esters, in a single pot. mdpi.com The reaction involving an alcohol, a diazo compound, and an imine is a powerful method for constructing molecules with contiguous stereocenters, with high levels of diastereoselectivity and enantioselectivity often achievable through the use of chiral catalysts. mdpi.com

Biocatalytic and Enzyme Mediated Transformations

Heme Protein-Catalyzed Reactions

Cytochrome c (cyt c), a protein typically involved in electron transport, has been successfully repurposed for abiological carbene transfer catalysis. Through protein engineering, variants of cytochrome c have been developed that efficiently catalyze carbon-silicon (C-Si) bond formation by inserting the carbene moiety from ethyl 2-diazopropanoate into the Si-H bonds of silanes.

A notable example is a variant of Rhodothermus marinus cytochrome c (Rma cyt c). After three rounds of site-saturation mutagenesis and screening, a variant named Rma TDE, containing the mutations V75T, M100D, and M103E, was identified. nih.gov This engineered enzyme demonstrated high efficiency for silylation reactions and is capable of catalyzing thousands of turnovers in the carbene transfer reaction using this compound as the carbene precursor. nih.gov The reaction proceeds through the formation of a reactive iron porphyrin carbene (IPC) intermediate, which then transfers the carbene to the silane (B1218182) substrate. nih.gov

Enzyme VariantMutationsSubstrateCarbene PrecursorKey Finding
Rma TDEV75T, M100D, M103ESilanesThis compoundCapable of achieving thousands of catalytic turnovers for C-Si bond formation.

Myoglobin (B1173299) (Mb), a heme protein responsible for oxygen storage, has also been engineered to catalyze carbene transfer reactions, including asymmetric N-H insertion. These biocatalysts can mediate the formation of C-N bonds by inserting a carbene from an α-diazo ester into the N-H bond of an amine. Engineered variants of sperm whale myoglobin have been shown to efficiently catalyze this transformation with a variety of arylamine substrates, exhibiting high chemoselectivity and turnover numbers. nih.gov

While much of the development in this area has utilized ethyl diazoacetate (EDA), studies have also explored the use of this compound. For instance, the myoglobin variant Mb(H64V,V68A) was tested in the cyclopropanation of styrene (B11656) with this compound. rochester.edu The result was a drastic reduction in enantioselectivity (1% ee) compared to reactions with EDA. rochester.edu This finding underscores the critical role that the structure of the diazo precursor plays in determining the stereochemical outcome of the reaction, as the additional methyl group in this compound significantly alters the interactions within the enzyme's active site. rochester.edu

Enzyme VariantCarbene PrecursorReaction TypeProduct eeFinding
Mb(H64V,V68A)This compoundCyclopropanation1%The methyl group significantly reduces the enantioselectivity compared to less substituted diazo esters. rochester.edu
Engineered MbEthyl diazoacetateN-H InsertionHighGenerally efficient for C-N bond formation with arylamines. nih.gov

Cytochrome P450 enzymes, a diverse family of heme-containing monooxygenases, are highly versatile biocatalysts that have been extensively engineered for non-natural carbene transfer reactions. acs.org While specific examples of P450-catalyzed functionalization of heterocyclic compounds using this compound are not extensively documented, the broader success in C-H insertion reactions provides a strong foundation for such applications.

Engineered P450 variants, particularly "P411" enzymes where the native axial cysteine ligand is replaced by serine, have shown remarkable activity for C-H functionalization. acs.orgnih.gov For example, an engineered P411 was shown to catalyze the insertion of an acceptor-only carbene from ethyl diazoacetate into C(sp³)–H bonds with a high total turnover number (TTN) of 2150. nih.gov The replacement of the cysteine ligand with serine alters the redox potential of the heme iron, making it more readily reducible by endogenous cofactors like NADPH and enhancing its activity for carbene transfer in vivo. acs.org This strategy has been successfully applied to produce chiral precursors to pharmaceuticals, such as the antidepressant levomilnacipran, via whole-cell biocatalysis. nih.gov Although these examples primarily use other substrates, they demonstrate the powerful potential of engineered P450s for the selective functionalization of C-H bonds, a capability that could be extended to heterocycles.

Beyond the commonly studied cytochromes, myoglobins, and P450s, researchers are exploring other heme protein scaffolds to develop novel biocatalysts. However, there is currently no specific information available in the scientific literature regarding the use of Nitrophorin 2 in carbene transfer reactions with this compound.

Nevertheless, the creation of artificial heme enzymes represents another avenue of exploration. In one example, an artificial metalloenzyme was created by incorporating a heme cofactor into the scaffold of the bacterial transcriptional regulator LmrR. This artificial enzyme proved active in the cyclopropanation of styrene, achieving hundreds of turnovers, albeit with low enantioselectivity. This work illustrates that non-traditional protein scaffolds can be successfully repurposed for abiological catalysis.

Directed Evolution and Protein Engineering Strategies

Directed evolution and rational protein design are the key strategies for transforming native heme proteins into highly efficient and selective catalysts for non-natural reactions involving this compound and other diazo compounds. These techniques focus on mutating amino acid residues within the enzyme's active site to improve substrate binding, catalytic efficiency (kcat/Km), total turnover numbers (TTN), and stereoselectivity.

A pivotal strategy in engineering Cytochrome P450 enzymes has been the replacement of the conserved axial cysteine ligand with a serine. acs.org This single change creates "P411" enzymes with significantly enhanced carbene transfer activity. Further directed evolution of a P411 variant led to a biocatalyst capable of achieving up to 67,800 turnovers for in vivo cyclopropanation. acs.org Similarly, engineered myoglobin variants have achieved remarkable catalytic proficiency, with some catalysts reaching up to 46,800 turnovers for the cyclopropanation of aryl-substituted olefins. rochester.edu The evolution of a P411 variant for C-H amination resulted in a catalyst providing up to 1300 TTN. nih.gov These examples highlight how protein engineering can dramatically elevate the performance of heme biocatalysts, making them competitive with and sometimes superior to traditional synthetic catalysts. researchgate.net

Enzyme FamilyEngineering StrategyResulting Performance
Cytochrome P450Axial ligand substitution (Cys to Ser) and directed evolutionUp to 67,800 TTN for in vivo cyclopropanation. acs.org
MyoglobinRational design and site-directed mutagenesisUp to 46,800 TTN for olefin cyclopropanation. rochester.edu
Cytochrome P450Directed evolution of a P411 variantUp to 1300 TTN for benzylic C-H amination. nih.gov
Cytochrome cSite-saturation mutagenesis (e.g., Rma TDE)Thousands of turnovers for C-Si bond formation. nih.gov

Tailoring Enantioselectivity and Stereodivergence

A primary advantage of biocatalysis is the ability to achieve high levels of stereocontrol, which is often challenging with traditional chemical catalysts. Through protein engineering techniques like directed evolution, the active sites of enzymes can be meticulously reshaped to favor the formation of a specific stereoisomer. This has been effectively demonstrated in carbene transfer reactions using this compound.

Engineered myoglobin (Mb) variants have proven to be particularly adept at catalyzing asymmetric carbene transfer reactions. For instance, myoglobin-based catalysts have been developed to execute asymmetric intramolecular cyclopropanations, leading to the formation of valuable cyclopropane-fused γ-lactones with high enantiomeric excess (up to 99% ee). acs.org By remodeling the enzyme's active site, researchers have also created myoglobin variants with stereodivergent selectivity, enabling access to different stereoisomers from the same starting material. acs.org This stereodivergence is crucial as it allows for the synthesis of mirror-image forms of target molecules, which can have vastly different biological activities. acs.org

Further showcasing this capability, engineered myoglobins have been used for the enantioselective C-H alkylation of indoles with this compound. nih.gov Similarly, myoglobin variants have been tailored for intermolecular carbene S-H insertion reactions, where mutations in the distal pocket of the hemoprotein allow for the tuning of enantioselectivity. nih.govrsc.org The power of this approach is also evident in the biocatalytic Si-H carbene insertion between phenyldimethylsilane and this compound, where the electron-transfer protein Rhodothermus marinus cytochrome c catalyzes the reaction with an exceptional 97% enantiomeric excess.

The table below summarizes key research findings in the enantioselective transformation of this compound.

Modulating Regio- and Chemoselectivity

Beyond stereoselectivity, controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is a significant challenge in the synthesis of complex molecules. rochester.edunih.gov Biocatalysis offers powerful solutions by leveraging the precisely tailored active sites of enzymes. rochester.edu Engineered enzymes, such as cytochrome P450s, can direct a reaction to a specific C-H bond, overriding the bond's inherent reactivity. nih.gov

Through directed evolution, hemoproteins have been successfully tuned to act as "carbene transferases" with high chemo- and regiocontrol. nih.gov For example, cytochrome P450 variants have been evolved to selectively catalyze the C3-alkylation of indoles and to control the C2/C3 regioselectivity in the alkylation of pyrroles. nih.gov This level of control is achieved by modifying the enzyme's active site geometry, which dictates how the substrate binds and which part of it is presented to the reactive heme-bound carbene intermediate. nih.gov

These engineered biocatalysts can discriminate between different C-H bonds within a molecule, enabling late-stage functionalization of complex scaffolds—a highly desirable strategy in drug discovery. rochester.edunih.gov The ability to create a panel of enzyme variants, each with a different regioselectivity, allows for the synthesis of diverse molecular analogs from a common precursor. rochester.edu This enzymatic approach avoids the need for cumbersome protecting and deprotecting steps often required in traditional synthesis, thereby shortening synthetic routes and reducing waste. acs.orgacsgcipr.org

Non-Heme Biocatalysts in Carbene Chemistry (e.g., Lytic Polysaccharide Monooxygenases)

While heme proteins like myoglobins and cytochromes P450 have been extensively engineered for carbene transfer chemistry, the vast family of non-heme iron enzymes presents a largely untapped resource for developing novel biocatalysts. uni-goettingen.dersc.org The Fe(II)/α-ketoglutarate (αKG)-dependent oxygenases (FeDOs) are a prominent superfamily of non-heme iron enzymes known to catalyze a wide range of challenging oxidative transformations, including hydroxylation, desaturation, and cyclization. nih.govnih.govresearchgate.net Their catalytic cycle involves a high-valent Fe(IV)=O intermediate capable of abstracting a hydrogen atom from an unactivated C-H bond, initiating radical-based functionalization reactions. nih.govnih.govuchicago.edu This reactivity profile makes them highly promising candidates for adaptation to new-to-nature carbene transfer reactions. uchicago.eduresearchgate.net Researchers are actively exploring the potential of FeDOs for selective C-H functionalization, aiming to expand the biocatalytic toolbox beyond heme-dependent systems. uchicago.edu

Another important class of non-heme biocatalysts are the Lytic Polysaccharide Monooxygenases (LPMOs). nih.govengconfintl.org These are copper-dependent enzymes that play a crucial role in the breakdown of recalcitrant polysaccharides like cellulose (B213188) and chitin. mdpi.comnih.gov The active site of an LPMO features a single copper ion coordinated by a "histidine brace" motif. nih.govnih.gov LPMOs function by activating molecular oxygen (O₂) or using a co-substrate like hydrogen peroxide (H₂O₂) to oxidatively cleave glycosidic bonds, a reaction that is difficult for traditional hydrolytic enzymes to perform. mdpi.comnih.govunit.no The mechanism involves the generation of a reactive oxygen species at the copper center that can abstract a hydrogen atom from the polysaccharide substrate. nih.govrsc.org

Although LPMOs are a prime example of non-heme biocatalysts performing challenging oxidative chemistry, their application in abiological carbene transfer reactions from precursors like this compound has not been established. Nevertheless, the study of their unique active site and oxidative power provides valuable insights into the broader potential of non-heme metalloenzymes. engconfintl.org The exploration of enzymes like FeDOs and the fundamental understanding of LPMOs could pave the way for the future development of novel non-heme biocatalysts for a wider range of synthetic transformations, including carbene chemistry.

Green Chemistry Implications of Biocatalysis

The use of biocatalysis for transformations involving this compound strongly aligns with the principles of green and sustainable chemistry. tudelft.nlacs.org This approach offers significant environmental and economic advantages over conventional chemical catalysis. catalysts.commdpi.com

Key green chemistry benefits of biocatalysis include:

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near ambient temperature and atmospheric pressure. tudelft.nl This drastically reduces the energy consumption compared to many traditional chemical processes that require high temperatures and pressures. catalysts.com

Reduced Waste and By-products: The high selectivity (chemo-, regio-, and stereo-) of enzymes minimizes the formation of unwanted by-products. novonesis.com This leads to higher "atom economy," cleaner reaction profiles, and simplifies product purification, thereby reducing waste generation. novonesis.comnovozymes.com The need for protecting and deprotecting functional groups is often eliminated, further shortening synthetic routes and preventing waste. acs.orgnovozymes.com

Renewable and Biodegradable Catalysts: Enzymes are derived from renewable resources and are completely biodegradable. tudelft.nlnovonesis.com This avoids the use of catalysts based on scarce, toxic, or precious metals, which can contaminate final products and pose disposal challenges. tudelft.nl

Enhanced Safety: Biocatalytic processes avoid the use of harsh, toxic, and hazardous reagents and solvents, creating a safer working environment. catalysts.comnovozymes.com

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The transformation of ethyl 2-diazopropanoate in chemical reactions proceeds through highly reactive intermediates. The nature of these intermediates and the pathways they follow are highly dependent on the reaction conditions, particularly the presence of a metal catalyst.

The primary reactive species generated from this compound is a carbene, formed by the expulsion of a dinitrogen molecule. In the absence of a metal catalyst, a free carbene is formed. However, in the presence of transition metals like rhodium (Rh), copper (Cu), or silver (Ag), the reaction proceeds through a metal-carbene complex, often referred to as a carbenoid. These carbenoids are crucial in controlling the selectivity and efficiency of subsequent reactions.

In rhodium(II)-catalyzed reactions, the diazo compound reacts with the catalyst to form a rhodium-carbenoid intermediate. This step is often the rate-determining step in processes like carbene polymerization of EDA. rsc.org Computational studies using Density Functional Theory (DFT) on related rhodium(II)-catalyzed cyclopropanation reactions have shown that the loss of dinitrogen to form the carbenoid has a low potential energy barrier, which accounts for the high kinetic activity of the diazo compound. nih.gov These rhodium-carbenoids are stabilized, which allows for controlled carbene transfer to substrates. nih.gov

Silver-based catalysts have also been employed in carbene transfer reactions. Studies on the functionalization of linear alkanes using EDA and a silver catalyst showed that a highly electrophilic silver-carbene intermediate is generated. nih.gov This intermediate's reactivity dictates the regioselectivity of C-H insertion reactions. nih.gov The characterization of these intermediates is often indirect, relying on kinetic data, product analysis, and computational modeling to infer their structure and properties.

In the presence of Lewis bases, such as compounds with carbonyl or imine groups, the carbene or carbenoid intermediate can be trapped to form an ylide. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. These ylides are themselves reactive intermediates that can undergo further transformations.

Rhodium(II)-catalyzed reactions of diazoacetates with aldehydes, ketones, or imines have been shown to proceed through carbonyl or azomethine ylide intermediates. organic-chemistry.org These ylides can then undergo stereospecific cyclization to form epoxides or aziridines, respectively. organic-chemistry.org The formation and subsequent reaction of the ylide often occur in a concerted or sequential manner, leading to highly controlled stereochemical outcomes. bristol.ac.uk The stability and reaction pathways of these ylide intermediates are critical in determining the final product distribution. organic-chemistry.orgbristol.ac.uk For example, the reaction of a carbene with a carbonyl compound can lead to a betaine (B1666868) or an oxaphosphetane intermediate, which can then collapse to form an epoxide or an alkene. libretexts.org

Kinetic Studies and Isotope Effects

Kinetic studies, particularly the measurement of isotope effects, are powerful tools for probing reaction mechanisms. wikipedia.org They provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction. libretexts.org For the decomposition of this compound, kinetic isotope effects (KIEs) have been instrumental in understanding the acid-catalyzed reaction mechanism.

The kinetic isotope effect is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of the acid-catalyzed decomposition of ethyl diazopropionate, solvent isotope effects have been studied by comparing the reaction rates in H₂O and D₂O. rsc.orgjst.go.jp

Studies on the general acid-catalyzed decomposition of ethyl diazopropionate have demonstrated a direct proton transfer from the acid catalyst to the diazo compound in the rate-determining step. rsc.org The agreement between solvent isotope effects determined from kinetic measurements and the isotopic content of the reaction products confirms this direct transfer mechanism, ruling out models that involve proton transfer through a solvent bridge. rsc.org

Below is a table summarizing representative solvent isotope effects for the acid-catalyzed decomposition of ethyl diazopropionate.

CatalystkH₂O / kD₂OInterpretationReference
Acetic Acid2.72Indicates proton transfer in the rate-determining step. rsc.org
Pyridinium Ion3.5Consistent with direct proton transfer from the acid. rsc.org

This table presents illustrative data based on findings for the decomposition of ethyl diazopropionate. The values demonstrate a normal primary kinetic isotope effect.

While less common than hydrogen isotope effects, nitrogen kinetic isotope effects can provide information about the cleavage of the C-N bond during the extrusion of N₂. In many metal-catalyzed reactions involving diazo compounds, the loss of dinitrogen is the rate-determining step. nih.gov Computational studies on rhodium(II)-catalyzed cyclopropanations with diazoacetates support the low energy barrier for the rate-determining loss of dinitrogen, which explains the high reactivity. nih.gov Kinetic investigations of the rhodium-catalyzed polymerization of ethyl diazoacetate also suggest that the formation of the "Rh-carbenoid," which involves the loss of N₂, is the rate-determining step. rsc.org Direct measurement of the nitrogen KIE would involve isotopic labeling with ¹⁵N and precise measurement of reaction rates, providing definitive evidence for the role of nitrogen extrusion in the reaction kinetics.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, especially Density Functional Theory (DFT), have become indispensable for studying the mechanisms of reactions involving this compound and its analogues. rsc.org These approaches allow for the characterization of transient structures like transition states and intermediates that are difficult or impossible to observe experimentally.

DFT calculations have been successfully applied to investigate the mechanism of rhodium(II)-catalyzed cyclopropanation reactions. nih.gov These studies have elucidated the structures of the rhodium-carbenoid intermediates and the transition states for both carbenoid formation and the subsequent cyclopropanation step. nih.gov The calculations have been able to predict diastereomeric ratios that correspond well with experimental results and have revealed the importance of different alkene approach trajectories (end-on vs. side-on) to the carbenoid. nih.gov

In the asymmetric cyclopropanation of allylic derivatives with ethyl diazoacetate catalyzed by a chiral ruthenium complex, DFT calculations suggested that an outer-sphere mechanism is operative. nih.govresearchgate.net This level of mechanistic detail is crucial for understanding the origins of enantioselectivity and for designing more effective catalysts. Computational studies provide insights into the electronic structure of intermediates and the energetic profiles of competing reaction pathways, thereby complementing experimental findings and guiding future research. nih.govnih.govresearchgate.net

Factors Governing Reactivity and Selectivity

The outcome of reactions involving this compound is dictated by a delicate balance of electronic and steric factors inherent to the diazo compound, the substrate, and the catalyst or reaction conditions. researchgate.netresearchgate.net

The electronic nature of both the carbene derived from this compound and its reaction partner is paramount in determining reactivity. The carbene intermediate is electrophilic, a character that is stabilized by the electron-withdrawing ethyl propanoate group.

Substrate Electronics: The carbene reacts most readily with electron-rich substrates. In cyclopropanation reactions, alkenes bearing electron-donating groups are generally more reactive than electron-deficient ones. However, rhodium-catalyzed reactions have been shown to be effective even with electron-deficient alkenes like acrylates, suggesting that the catalyst plays a crucial role in modulating the carbene's reactivity. nih.govrsc.org

Diazo Compound Electronics: The substitution on the diazo compound itself influences reactivity. The methyl group in this compound is weakly electron-donating compared to the hydrogen in ethyl diazoacetate, which can subtly affect the stability and electrophilicity of the resulting carbene. Halogen substitution on the diazoacetate, for example, has been shown to dramatically increase kinetic activity. nih.gov

Steric interactions play a critical role in controlling both the rate and, more importantly, the stereoselectivity of reactions. masterorganicchemistry.com The this compound molecule possesses two key sources of steric bulk near the reactive center: the ethyl ester group and the α-methyl group.

Steric Hindrance: The presence of the methyl group, in addition to the ester, increases the steric bulk around the carbene carbon compared to the less substituted ethyl diazoacetate. This increased steric hindrance can slow the rate of reaction by impeding the approach of a substrate. rsc.org In reactions with sterically demanding substrates, this can lead to lower yields or require more forcing conditions. The outcome of reactions between a diazoalkane and a metal complex can often be anticipated by considering the steric requirements for the formation of key intermediates. elsevierpure.comnih.gov

Stereoelectronic Control: This term refers to the combined influence of steric and electronic factors on the geometry of the transition state. In asymmetric catalysis, chiral ligands on a metal catalyst create a sterically and electronically defined environment around the metal-carbene. This chiral pocket dictates the trajectory from which the substrate can approach, leading to the preferential formation of one enantiomer over another. The interplay between the catalyst's chiral environment and the steric profile of both the diazo compound and the substrate is crucial for achieving high levels of enantioselectivity. Structural and steric constraints are often the determining factors in the selectivity of elimination products. quizlet.com

Catalyst Structure-Activity Relationships: The Crucial Role of Ligand Design and Active Site Geometry

The reactivity and selectivity of catalytic transformations involving this compound are profoundly influenced by the structure of the catalyst. Specifically, the design of the ligands coordinated to the metal center and the resulting geometry of the active site play a pivotal role in determining the efficiency and stereochemical outcome of these reactions. This relationship has been extensively explored through both experimental and computational studies, with a significant focus on dirhodium(II) complexes and, more recently, engineered metalloenzymes.

The fundamental principle governing catalyst structure-activity relationships (SAR) is that the three-dimensional environment around the catalytically active metal center dictates the trajectory of the interacting substrates. This, in turn, controls the stereoselectivity of the reaction. In the context of reactions with this compound, this is particularly critical for achieving high levels of enantioselectivity in processes such as cyclopropanation.

Ligand Design: A Key Determinant of Selectivity

The design of chiral ligands for metal catalysts is a cornerstone of asymmetric catalysis. For dirhodium(II)-catalyzed reactions, a vast array of chiral carboxylate and carboxamidate ligands have been developed to create a chiral environment around the rhodium carbene intermediate formed from this compound. These ligands effectively act as "chiral auxiliaries" on the catalyst, influencing the facial selectivity of the carbene transfer to an olefin.

Prominent examples of chiral dirhodium(II) catalysts that have been investigated for their efficacy in cyclopropanation reactions include those bearing prolinate-derived ligands, such as Rh₂(S-DOSP)₄, and phthalimide-protected amino acid ligands, like Rh₂(S-PTAD)₄ and Rh₂(S-PTTL)₄. The steric and electronic properties of these ligands are critical in differentiating the transition states leading to the formation of different stereoisomers.

For instance, the bulky substituents on the chiral ligands can create a "chiral pocket" that sterically hinders certain approaches of the olefin to the rhodium carbene, thereby favoring the formation of one enantiomer over the other. The electronic nature of the ligands can also modulate the reactivity of the carbene intermediate, influencing both the rate and selectivity of the reaction. While comprehensive comparative studies focusing specifically on this compound are somewhat limited, the general principles derived from studies with structurally similar diazo compounds, such as aryldiazoacetates, are often applicable. These studies consistently demonstrate that subtle modifications to the ligand structure can lead to significant changes in enantioselectivity.

A compelling illustration of ligand design in action is found in the field of biocatalysis. Researchers have successfully engineered myoglobin (B1173299), a heme-containing protein, to function as a highly efficient catalyst for the cyclopropanation of styrene (B11656) with this compound. In this system, the amino acid residues of the protein's active site act as the ligands for the iron-porphyrin cofactor. Through site-directed mutagenesis, these "ligands" can be systematically modified to fine-tune the catalyst's performance.

Detailed studies on engineered myoglobin variants have provided a clear correlation between the structure of the active site and the catalytic outcome. For example, specific mutations can dramatically impact the turnover number (TON), diastereoselectivity (d.e.), and enantioselectivity (e.e.) of the cyclopropanation reaction.

Table 1: Influence of Active Site Mutations in Engineered Myoglobin on the Cyclopropanation of Styrene with this compound

Catalyst VariantTurnover Number (TON)Diastereomeric Excess (d.e.) [%]Enantiomeric Excess (e.e.) [%]
Wild-type Mb180860
Mb(H64V)3608810
Mb(V68A)1609897
Mb(H64V, V68A)350>99>99
Mb(F43W)1209685
Mb(F43V)1509492

Data sourced from studies on engineered myoglobin-based catalysts.

The data in Table 1 clearly demonstrates that single amino acid substitutions within the active site can lead to significant improvements in both diastereo- and enantioselectivity. The combination of beneficial mutations, as seen in the Mb(H64V, V68A) variant, can result in a catalyst with exceptional selectivity.

Active Site Geometry: The Blueprint for Stereocontrol

In the context of the engineered myoglobin catalysts, the active site geometry is defined by the positioning of the heme cofactor and the surrounding amino acid residues. Mutations can alter the size and shape of the active site pocket, thereby influencing the accessibility of the heme-bound carbene and controlling the orientation of the incoming styrene molecule. For instance, the V68A mutation in myoglobin is thought to create a more open active site, which allows for a more favorable approach of the styrene, leading to higher selectivity.

Computational models of these enzyme active sites can help to visualize the preferred binding modes of the substrates and the transition state geometries that lead to the observed stereochemical outcomes. These studies often highlight the importance of specific non-covalent interactions, such as hydrogen bonds and steric repulsion, in directing the stereoselectivity of the reaction.

Synthetic Applications and Methodological Advancements

Role in Total Synthesis of Complex Molecules

The unique reactivity of ethyl 2-diazopropanoate makes it a valuable tool for forging key structural motifs within the intricate frameworks of natural products and their derivatives.

The cyclopropane (B1198618) ring, a strained but prevalent feature in many natural products, can be efficiently constructed using this compound through metal-catalyzed cyclopropanation reactions. Current time information in Merrimack County, US.nih.gov This method is particularly effective for the diastereoselective formation of highly substituted cyclopropanes.

A notable application is in the formal synthesis of (+)-cycloclavine. In this synthesis, a key step involves the stereoselective rhodium-catalyzed cyclopropanation of a terminal alkene intermediate with this compound. Current time information in Merrimack County, US. This reaction proceeds with high diastereoselectivity, yielding the desired cyclopropane product as a single diastereomer, which is crucial for establishing the correct stereochemistry of the target molecule. Current time information in Merrimack County, US. Similarly, the total synthesis of (+)-niduterpenoid B features a rhodium-catalyzed intramolecular [2+1] cycloaddition where a diazo group, derived from a precursor, reacts to form a key cyclopropane ring. While this specific example does not use this compound as an external reagent, it highlights the strategic importance of the diazo-mediated cyclopropanation in accessing complex architectures. Current time information in Merrimack County, US.

Target Molecule (Formal Synthesis)Key Reaction TypeCatalystKey FindingReference
(+)-CycloclavineStereoselective CyclopropanationRhodium-basedThe reaction delivered the cyclopropane product as a single diastereomer. Current time information in Merrimack County, US.

The synthesis of optically active amines and α-amino acids is of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. This compound serves as a key reagent in novel biocatalytic strategies aimed at producing these chiral building blocks. nih.govnih.gov

A significant advancement involves the use of engineered myoglobin (B1173299) (Mb) variants to catalyze the enantioselective insertion of the carbene derived from this compound into the N-H bond of aromatic amines. nih.govnih.gov By systematically modifying the amino acid residues within the enzyme's active site (e.g., Mb(H64V, V68A)), researchers have created a chiral pocket that guides the approach of the substrates, leading to the formation of one enantiomer of the product over the other. nih.gov This biocatalytic N-H insertion provides a direct route to chiral α-amino acid precursors, achieving high catalytic activity and moderate to good enantioselectivities (up to 82% ee). nih.govnih.gov This method represents a powerful green chemistry approach to synthesizing valuable chiral amines. nih.gov

Development of Asymmetric Synthetic Strategies

A major focus of research involving this compound has been the development of catalytic asymmetric reactions to control the stereochemical outcome of bond formations.

The success of asymmetric catalysis relies heavily on the design of the chiral catalyst. For reactions involving diazo compounds like this compound, catalysts are typically transition metal complexes bearing chiral ligands. The ligand creates a three-dimensional chiral environment around the metal center, which differentiates between the prochiral faces of the substrate or the trajectory of the incoming reagents.

Bio-optimization: In the field of biocatalysis, protein engineering has emerged as a powerful tool for catalyst optimization. For the myoglobin-catalyzed N-H insertion, specific mutations (e.g., H64V, V68A) are introduced to tune the steric and electronic properties of the active site. nih.gov This "tuning" of the chiral environment around the heme cofactor is crucial for achieving high stereoinduction. nih.govnih.gov

Chemical Catalyst Design: In small-molecule catalysis, rhodium(II) and copper(I) complexes are frequently used. The design of C2-symmetric ligands or other well-defined chiral scaffolds is critical. For instance, novel Rh(II) catalysts derived from (R,R)-1,2-diphenylethylenediamine have been developed for highly enantioselective [2+1] cycloadditions. organic-chemistry.org Similarly, mixed-ligand Rh(II) complexes containing both acetate (B1210297) and chiral imidazolidinone ligands have been synthesized and optimized for the enantioselective reaction between ethyl diazoacetate and acetylenes, a strategy applicable to substituted diazo esters. nih.gov

Achieving high stereoselectivity in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central goal of modern organic synthesis.

C-C Bond Formation: Asymmetric cyclopropanation is a hallmark reaction of this compound. While the diastereoselective cyclopropanation in the synthesis of (+)-cycloclavine is substrate-controlled, enantioselective variants rely on chiral catalysts. Current time information in Merrimack County, US. Engineered myoglobin-based catalysts have been developed for the cyclopropanation of aryl-substituted olefins with excellent diastereo- and enantioselectivity. rochester.edu However, studies have shown that the α-methyl group in this compound can drastically reduce the enantioselectivity in these biocatalytic systems (e.g., 1% ee for styrene (B11656) cyclopropanation) compared to ethyl diazoacetate, highlighting the subtle interplay between substrate structure and the catalyst's chiral pocket. rochester.edu

C-X Bond Formation: The stereoselective formation of C-N and C-O bonds through carbene insertion into N-H and O-H bonds, respectively, is a powerful transformation. As mentioned, engineered myoglobin variants have been successfully applied to the enantioselective N-H insertion with this compound, affording chiral amines. nih.govnih.gov For O-H insertion, copper catalysts bearing chiral ligands have proven effective. For example, a catalyst system using a copper complex with a chiral SPIROX ligand has been shown to mediate the asymmetric O-H insertion of an α-diazopropionate into phenol, yielding the product with excellent selectivity (97% ee). researchgate.net

Reaction TypeSubstratesCatalyst SystemSelectivityReference
Asymmetric N-H InsertionAniline + this compoundEngineered MyoglobinUp to 82% ee nih.govnih.gov
Asymmetric O-H InsertionPhenol + α-DiazopropionateCopper/SPIROX LigandUp to 97% ee researchgate.net
Asymmetric CyclopropanationStyrene + this compoundEngineered Myoglobin74% de, 1% ee rochester.edu

Novel Methodologies for Diazo Compound Reactivity

Beyond traditional metal-catalyzed carbene transfer, new methods are continually being developed to harness the reactivity of diazo compounds like this compound.

One area of development is the use of light to activate diazo compounds. Photochemical activation of alkyl diazoacetates can lead to different reaction pathways. For this compound, visible-light irradiation can induce a 1,2-hydrogen shift to form an unsaturated ester. acs.org This rearrangement pathway competes with the more traditional C-H insertion or cyclopropanation reactions and represents an alternative, metal-free transformation. acs.org

Another novel approach involves catalyst-free reactions under specific conditions. For instance, doubly activated electron-deficient alkenes can react with ethyl diazoacetate in a Michael Initiated Ring Closure (MIRC) process to yield cyclopropanes with high diastereoselectivity without any metal catalyst or base. rsc.org This strategy provides an environmentally benign alternative for the construction of cyclopropane rings.

Continuous Flow Chemistry and Diazo Generation

The generation and use of diazo compounds such as this compound present significant safety challenges in traditional batch processing due to their potential instability and explosive nature. Continuous flow chemistry offers a robust solution to mitigate these risks by generating and consuming the hazardous diazo compound in situ. This approach ensures that only small quantities of the reactive intermediate exist at any given time within the confines of a microreactor or a flow system, dramatically improving the safety profile of the process.

While specific literature detailing the continuous flow synthesis of this compound is not widely available, the principles are well-established through extensive studies on the closely related ethyl diazoacetate (EDA). These systems typically involve the reaction of an amino acid ester hydrochloride (e.g., glycine (B1666218) ethyl ester hydrochloride for EDA) with a diazotizing agent like sodium nitrite (B80452) in a biphasic medium within a microreactor. The precise control over reaction parameters such as residence time, temperature, and stoichiometry afforded by flow reactors allows for optimized, high-yield production of the diazo compound, which can then be directly channeled into a subsequent reaction stream for immediate consumption.

The optimized conditions for the analogous synthesis of ethyl diazoacetate in a continuous flow microreactor are presented below as a reference for the technology's capability. This methodology allows for the safe, on-demand production viable for industrial applications.

Table 1: Optimized Continuous Flow Synthesis of Ethyl Diazoacetate (EDA)

Parameter Optimized Value
Precursor Glycine ethyl ester hydrochloride
Reagent Sodium Nitrite (NaNO₂)
Equivalents of NaNO₂ 1.5
Solvent System Dichloromethane / Aqueous Acetate Buffer (pH 3.5)
Temperature 50 °C
Residence Time 20 seconds
Production Yield ~20 g/day (in a 100 μL microreactor)

This table illustrates the optimized conditions for the synthesis of ethyl diazoacetate, a structural analog of this compound, highlighting the efficiency of continuous flow technology.

The application of such a system to this compound would similarly involve the diazotization of alanine (B10760859) ethyl ester hydrochloride, providing a safer and more efficient route to its synthesis and subsequent use in synthetic transformations.

Photochemical Activation Strategies

Photochemical methods provide a mild and often highly selective means of activating diazo compounds, proceeding under neutral conditions at ambient temperature without the need for metal catalysts. This compound, like other alkyl diazoacetates, can be activated by visible light. Upon irradiation, it can decompose to generate a corresponding carbene intermediate, which can then undergo a variety of chemical transformations.

Recent research has shown that alkyl-substituted diazoacetates can be activated by blue light. In a specific study, the photochemical activation of this compound was investigated. Instead of undergoing typical carbene insertion or cyclopropanation reactions, the primary observed pathway was an intramolecular 1,2-hydrogen shift. This rearrangement process leads to the formation of an unsaturated ester product. This type of reaction, which can sometimes be a side reaction in other processes, becomes the main pathway under these specific photochemical conditions.

The direct absorption of visible light by the diazo compound initiates the reaction, making it a clean and efficient activation strategy.

Table 2: Photochemical Rearrangement of this compound

Reactant Light Source Product Yield
This compound Blue LEDs (455 nm) Ethyl 2-butenoate 44%

This table details the specific outcome of the visible-light-induced activation of this compound, resulting in a 1,2-hydrogen shift.

This photochemical strategy offers a metal-free alternative for inducing reactivity in this compound, leading to specific rearrangement products that may be less accessible through traditional thermal or metal-catalyzed methods.

High-Throughput Experimentation and Screening in Reaction Development

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research for rapidly discovering and optimizing new reactions. This methodology utilizes miniaturized parallel reactor platforms to screen numerous reaction variables—such as catalysts, ligands, solvents, and additives—simultaneously. By automating the setup and analysis of large arrays of experiments, HTE significantly accelerates the identification of optimal conditions for a given chemical transformation.

While specific HTE studies centered exclusively on this compound are not prominently documented, the application of this methodology is highly relevant for optimizing its reactions, such as cyclopropanation or X-H insertion. For instance, HTE has been extensively used to screen catalysts for cyclopropanation reactions involving the analogous ethyl diazoacetate. In a typical HTE workflow, a 96-well plate would be used to test an array of different metal catalysts (e.g., based on Rhodium, Copper, or Gold) and ligands to determine which combination provides the highest yield and stereoselectivity for the reaction of an alkene with the diazoester.

A conceptual HTE screen for the optimization of a hypothetical cyclopropanation reaction using this compound is outlined below.

Table 3: Conceptual High-Throughput Screening Array for a Cyclopropanation Reaction

Well Catalyst Precursor Ligand Solvent
A1 Rh₂(OAc)₄ None Dichloromethane
A2 Rh₂(OAc)₄ Triphenylphosphine Dichloromethane
A3 Rh₂(OAc)₄ JohnPhos Dichloromethane
... ... ... ...
B1 Cu(acac)₂ None Toluene
B2 Cu(acac)₂ BOX Toluene
... ... ... ...
H11 IPrAuCl / AgSbF₆ None Dioxane
H12 IPrAuCl / NaBArF₄ None Dioxane

This table represents a simplified design of an HTE plate for screening various catalysts, ligands, and solvents to optimize a reaction involving this compound. Each well would contain the alkene substrate and the diazo compound under identical temperature and concentration.

This systematic and parallel approach allows researchers to efficiently map the reaction landscape and identify optimal conditions that would be time-consuming and resource-intensive to discover through traditional one-at-a-time experimentation. The data generated from such screens are invaluable for developing robust and efficient synthetic protocols for reactions involving this compound.

Conclusion and Future Research Directions

Summary of Major Advancements in Ethyl 2-Diazopropanoate Chemistry

The chemistry of this compound, a prominent member of the α-diazo ester family, has evolved significantly from its foundational role as a precursor for simple carbenoid insertions. Historically, the utility of diazo compounds was established through landmark transformations such as the Wolff rearrangement and diazo transfer reactions. Early applications of this compound and its analogs primarily revolved around their reaction with transition metals to generate transient metal carbene intermediates. snnu.edu.cn These reactive species have been fundamental in constructing carbon-carbon bonds, most notably in cyclopropanation reactions with alkenes.

Recent decades have witnessed substantial advancements, moving beyond simple cyclopropanations to highly selective and complex molecular constructions. A major leap forward has been the development of sophisticated transition-metal catalysts, particularly those based on rhodium and copper, which enable a high degree of control over reaction outcomes. These modern catalysts have facilitated asymmetric carbene transfer reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. researchgate.net The ability to generate and control donor/acceptor carbenes derived from this compound has been crucial, enabling reactions that are both efficient and predictable. researchgate.net Furthermore, the scope of its application has broadened to include C-H bond functionalization, a powerful strategy for modifying complex molecules by inserting the -CH(CO₂Et) moiety directly into otherwise unreactive C-H bonds. snnu.edu.cn

Emerging Frontiers in Carbene Chemistry and Synthetic Methodology

The field of carbene chemistry, with this compound as a key reagent, is continually expanding into new and exciting territories. A significant emerging frontier is the development of catalyst-controlled stereodivergent synthesis. This approach allows for the selective formation of any possible stereoisomer of a product from the same set of starting materials, simply by choosing the appropriate catalyst. This level of control represents a major advancement in synthetic methodology, providing access to all four diastereomeric products in reactions like cyclopropanation. nih.gov

Another burgeoning area is the expansion of carbene insertion reactions into a wider array of C-H bonds. While early work focused on activated C-H bonds, current research is pushing the boundaries to include the functionalization of aliphatic, aromatic, and heteroaromatic C-H bonds with greater precision and selectivity. snnu.edu.cn This opens up new avenues for late-stage functionalization of complex molecules, a highly desirable strategy in pharmaceutical and agrochemical research. The development of novel catalytic systems, including those based on gold and other coinage metals, is proving instrumental in overcoming the challenges associated with the reactivity and selectivity of these transformations. snnu.edu.cn The ultimate goal is to achieve synthetic utility comparable to established cross-coupling reactions, making C-H functionalization a routine and powerful tool for molecular construction.

Emerging AreaDescriptionKey Research Goal
Stereodivergent Catalysis Use of different catalysts to selectively produce any stereoisomer of a product from the same starting materials.Complete control over the 3D structure of molecules.
C-H Functionalization Direct insertion of carbene fragments into traditionally unreactive carbon-hydrogen bonds.Efficient and selective modification of complex molecules.
Novel Catalyst Systems Exploration of catalysts beyond rhodium and copper, such as gold and iridium, to unlock new reactivity.Discovering new types of chemical transformations.

Challenges and Opportunities for Future Investigations

Despite significant progress, the chemistry of this compound is not without its challenges, which in turn create opportunities for future research. A primary challenge is the inherent instability and potential explosiveness of diazo compounds. nih.govnih.gov While often more stable than simpler analogs like diazomethane, their handling on an industrial scale remains a concern. A significant opportunity lies in the continued development of flow chemistry and microreactor technologies. These systems allow for the on-demand, in-situ generation and immediate use of diazo compounds in a continuous stream, minimizing the accumulation of hazardous intermediates and enabling safer, scalable synthesis. nih.govnih.gov

Another challenge is achieving perfect control over selectivity in complex chemical environments. Opportunities for future investigation include the design of new catalysts—both metallic and enzymatic—with enhanced substrate scope and higher turnover numbers. There is a particular need for catalysts that can functionalize traditionally unreactive C(sp³)–H bonds with high regioselectivity and stereoselectivity. snnu.edu.cn Furthermore, expanding the repertoire of reactions beyond cyclopropanation and C-H insertion to include other valuable transformations, such as ylide formation followed by sigmatropic rearrangement, remains an area ripe for exploration. The development of sustainable catalytic systems that utilize earth-abundant metals instead of precious metals like rhodium is another key opportunity that aligns with the growing demand for green chemistry.

ChallengeOpportunity
Safety and Scalability Potential explosive nature of diazo compounds limits large-scale use.
Catalyst Selectivity Achieving precise control over which bond reacts in a complex molecule remains difficult.
Reaction Scope Current applications are dominated by a few reaction types.
Sustainability Reliance on expensive and rare precious metal catalysts (e.g., Rhodium).

Q & A

Q. What are the optimal synthetic routes for ethyl 2-diazopropanoate, and how can reaction yields be improved?

this compound is typically synthesized via diazo transfer to ethyl 2-methylacetoacetate using p-acetamidobenzenesulfonyl azide (p-ABSA) and a base like DBU in acetonitrile. Reported yields range from 47% to 78%, depending on reaction conditions and purification methods. Key variables include stoichiometry (e.g., 3.0 equiv DBU, 1.5 equiv p-ABSA), temperature control (0°C to room temperature), and chromatography (Et₂O:pentane 2:98). To improve yields, researchers should optimize reaction time (12–24 hours), monitor by TLC, and consider alternative bases or solvents .

Q. How can researchers validate the purity and structural integrity of this compound?

Characterization relies on ¹H/¹³C NMR spectroscopy :

  • ¹H NMR (CDCl₃) : δ 4.20 (q, J = 7.1 Hz, CH₂CH₃), 1.94 (s, N₂CCH₃), 1.25 (t, J = 7.1 Hz, CH₂CH₃).
  • ¹³C NMR (CDCl₃) : δ 167.9 (C=O), 60.7 (OCH₂), 14.5 (CH₂CH₃), 8.4 (N₂CCH₃). Discrepancies in unresolved carbons (e.g., at 101 MHz) highlight the need for high-field NMR (>400 MHz) or complementary techniques like IR spectroscopy for diazo group confirmation (N₂ stretch ~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies enhance regioselectivity in this compound-mediated [3+2] cycloadditions for pyrazole synthesis?

this compound participates in [3+2] cycloadditions with ynones to form multisubstituted pyrazoles. Regioselectivity is influenced by:

  • Catalyst choice : Transition metals (e.g., Rh₂(OAc)₄) or enzymes like P411-HF direct carbene transfer pathways.
  • Substrate electronic effects : Electron-withdrawing groups on ynone benzoyl rings favor para-substitution (e.g., 3b–3o yields: 50–70%).
  • Deuterium labeling : Mechanistic studies using [D₁]-ynones reveal proton transfer steps during rearrangement (e.g., Scheme 4 in ).

Q. How can engineered enzymes improve enantioselective alkylation using this compound?

Cytochrome P450 variant P411-HF, engineered via directed evolution, catalyzes enantioselective indole alkylation with this compound. Key factors:

  • Active-site mutations : Residue modifications (e.g., A82V, T268A) enhance carbene insertion efficiency.
  • Redox optimization : NADPH-driven electron transfer to the heme domain (residues 1–470) boosts turnover numbers (TTN >690).
  • Substrate scope : P411-HF tolerates cyclic alkenes and heterocycles, enabling stereoselective cyclopropanation (Fig. 6D in ).

Q. What are the limitations of this compound in large-scale applications, and how can they be mitigated?

Challenges include:

  • Thermal instability : Diazocompounds decompose exothermically. Solutions: Low-temperature storage (<–18°C) and in situ generation.
  • Byproduct formation : Competing N–H insertion (e.g., pyrazole 5a vs. 5b) requires precise stoichiometry and catalyst tuning.
  • Scalability : Gram-scale reactions (e.g., 4.0 mmol ynone) achieve ~66% yield but demand rigorous safety protocols for diazo handling .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in reported reaction outcomes?

  • Case study : Conflicting yields (47% vs. 78%) in diazo transfer reactions may stem from:
  • Solvent purity : Trace water in MeCN reduces DBU efficacy.
  • Workup protocols : Acid quenching (1 M HCl) and hexane extraction efficiency vary.
    • Recommendations : Replicate conditions from literature, document deviations, and use statistical tools (e.g., ANOVA) to identify significant variables.

Q. What data management practices ensure reproducibility in this compound research?

  • Documentation : Record raw NMR files, chromatograms, and reaction parameters (time, temperature, humidity).
  • Data repositories : Use platforms like Zenodo or institutional databases for public access.
  • Ethics compliance : For biocatalysis studies involving engineered enzymes, adhere to biosafety protocols (e.g., BSL-2 containment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.